molecular formula C12H12N4O4S B1665154 N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-YL)urea CAS No. 487021-52-3

N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-YL)urea

Cat. No. B1665154
CAS RN: 487021-52-3
M. Wt: 308.32 g/mol
InChI Key: YAEMHJKFIIIULI-UHFFFAOYSA-N
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Description

AR-AO-14418 is a small molecule that belongs to the class of organic compounds known as nitrothiazoles. These compounds contain a thiazole ring which bears a nitro group. AR-AO-14418 is a selective inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a serine/threonine kinase implicated in various pathological conditions such as diabetes and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AR-AO-14418 involves the reaction of 4-methoxybenzylamine with 5-nitro-2-thiazolyl isocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product, N-[(4-methoxyphenyl)methyl]-N’-(5-nitro-2-thiazolyl)urea, is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for AR-AO-14418 are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

AR-AO-14418 primarily undergoes substitution reactions due to the presence of the nitro group on the thiazole ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various urea derivatives, while oxidation and reduction reactions can modify the nitro group on the thiazole ring .

Mechanism of Action

AR-AO-14418 exerts its effects by selectively inhibiting glycogen synthase kinase 3 beta (GSK-3β). This inhibition occurs through an ATP-competitive mechanism, where AR-AO-14418 binds to the ATP-binding site of GSK-3β, preventing its phosphorylation activity. This inhibition leads to downstream effects on various signaling pathways, including the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway, which is involved in cell survival and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AR-AO-14418 is unique due to its specific chemical structure, which includes a nitrothiazole ring. This structure confers high selectivity for GSK-3β and allows for specific interactions with the ATP-binding site of the kinase. Additionally, AR-AO-14418 has been shown to have distinct pharmacological effects in various preclinical models, making it a valuable tool for studying GSK-3β-related pathways .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(5-nitro-1,3-thiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-7-10(21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEMHJKFIIIULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332270
Record name AR-A014418
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

487021-52-3
Record name AR-AO-14418
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AR-AO-14418
Source DrugBank
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Record name AR-A014418
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Record name AR-A014418
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-YL)urea
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Q & A

Q1: What is the primary target of AR-A014418 and how does its interaction with this target influence downstream cellular processes?

A1: AR-A014418 functions as a selective inhibitor of Glycogen Synthase Kinase-3β (GSK3β) . GSK3β is a constitutively active protein kinase implicated in various cellular processes, including neuronal regulation. By suppressing GSK3β activity, AR-A014418 can modulate downstream signaling pathways like ERK-Mnk1-eIF4E, impacting protein synthesis and ultimately influencing cell survival and apoptosis in specific cell types like human acute myeloid leukemia cells .

Q2: How does AR-A014418 specifically impact serotonin signaling?

A2: Research indicates that AR-A014418 demonstrates a functional selective modulation of 5-HT1B receptors (5-HT1BR) . Specifically, it inhibits the serotonin-induced coupling of 5-HT1BR to Giα2, affecting downstream signaling. This selective modulation influences serotonin release in the brain and affects behavioral responses in preclinical models .

Q3: What is the structural characterization of AR-A014418?

A3: The molecular formula of AR-A014418 is C12H12N4O4S . Structurally, it features a thiazole ring linked to a urea group, which is further connected to a methoxybenzyl moiety . Crystallographic studies reveal that the thiazole and benzene rings within the molecule are non-planar with a specific dihedral angle .

Q4: What research has been conducted to explore the potential of AR-A014418 as a tool for imaging GSK3β activity?

A4: Researchers have synthesized a carbon-11 labeled version of AR-A014418 ([11C]AR-A014418) for potential use in Positron Emission Tomography (PET) studies . This radiolabeled version could potentially facilitate the visualization and study of GSK3β activity in living organisms, offering valuable insights into the role of GSK3β in various physiological and pathological conditions.

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